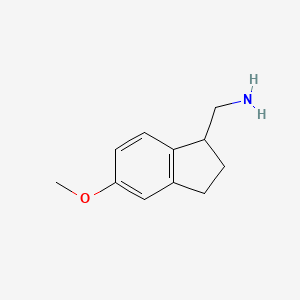

1-Aminomethyl-5-methoxyindane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(5-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine |

InChI |

InChI=1S/C11H15NO/c1-13-10-4-5-11-8(6-10)2-3-9(11)7-12/h4-6,9H,2-3,7,12H2,1H3 |

InChI Key |

WPBKCMLYKMDWRD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Aminomethyl-5-methoxyindane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 1-Aminomethyl-5-methoxyindane (AMMI), a potent and selective serotonin (B10506) releasing agent (SSRA). The information presented herein is compiled from established chemical principles and spectroscopic data from analogous compounds, offering a robust framework for researchers engaged in the study of novel psychoactive compounds and serotonergic modulators.

Introduction

This compound is a rigid analogue of para-methoxyamphetamine (PMA) and a derivative of 1-aminomethylindane.[1][2] Developed by the research group of David E. Nichols at Purdue University, AMMI has been identified as a selective serotonin releasing agent, exhibiting high affinity for the serotonin transporter (SERT).[1] Its rigid structure, where the ethylamine (B1201723) side chain is incorporated into an indane ring system, provides a valuable tool for probing the molecular interactions with the serotonin transporter. This guide details a feasible synthetic pathway and the expected analytical characterization of this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 5-methoxy-1-indanone (B147253). The synthesis involves a two-step process: formation of an oxime intermediate, followed by its reduction to the desired primary amine.

Experimental Protocols

Step 1: Synthesis of 5-methoxy-1-indanone oxime

To a solution of 5-methoxy-1-indanone (1.0 eq) in ethanol (B145695), an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.5 eq) and sodium acetate (B1210297) (2.0 eq) is added. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in vacuo to yield the crude 5-methoxy-1-indanone oxime, which can be purified by recrystallization.

Step 2: Synthesis of this compound

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LiAlH4) (3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is prepared. The suspension is cooled to 0 °C in an ice bath. A solution of 5-methoxy-1-indanone oxime (1.0 eq) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then again by water, while cooling in an ice bath. The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford the crude this compound. The final product can be purified by column chromatography on silica (B1680970) gel.

Synthesis Workflow

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected quantitative data.

Physicochemical Properties

| Property | Expected Value |

| IUPAC Name | (5-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine[3] |

| Molecular Formula | C₁₁H₁₅NO |

| Molar Mass | 177.24 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Solubility | Soluble in methanol, ethanol, chloroform |

Spectroscopic Data

Table 1: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.00 | m | 1H | Ar-H |

| 6.80 - 6.70 | m | 2H | Ar-H |

| 3.80 | s | 3H | -OCH₃ |

| 3.40 - 3.30 | m | 1H | -CH(CH₂)NH₂ |

| 3.00 - 2.80 | m | 2H | Ar-CH₂- |

| 2.80 - 2.70 | m | 2H | -CH₂NH₂ |

| 2.50 - 2.35 | m | 1H | -CH₂-CH- |

| 2.00 - 1.85 | m | 1H | -CH₂-CH- |

| 1.60 (broad s) | br s | 2H | -NH₂ |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.5 | Ar-C-OCH₃ |

| 145.0 | Ar-C |

| 132.0 | Ar-C |

| 125.0 | Ar-CH |

| 112.0 | Ar-CH |

| 110.0 | Ar-CH |

| 55.5 | -OCH₃ |

| 48.0 | -CH₂NH₂ |

| 45.0 | -CH(CH₂)NH₂ |

| 31.0 | Ar-CH₂- |

| 30.0 | -CH₂-CH- |

Table 3: Expected FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Ar C-H stretch |

| 2950 - 2850 | Strong | Aliphatic C-H stretch |

| 1610, 1490 | Strong | C=C stretch (aromatic) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-N stretch |

Table 4: Expected Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 177 | 40 | [M]⁺ (Molecular ion) |

| 147 | 100 | [M - CH₂NH₂]⁺ |

| 132 | 30 | [M - CH₂NH₂ - CH₃]⁺ |

| 119 | 50 | [M - C₂H₄O]⁺ (from methoxy (B1213986) group) |

Mechanism of Action: Serotonin Releasing Agent

This compound acts as a selective serotonin releasing agent by interacting with the serotonin transporter (SERT). The proposed mechanism involves the compound being transported into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, leading to a non-exocytotic release of serotonin into the synaptic cleft.

Signaling Pathway Diagram

Caption: A diagram illustrating the proposed mechanism of action of this compound as a serotonin releasing agent.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the expected characterization data are derived from the analysis of structurally related molecules. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and neuropharmacology who are interested in the design and study of novel serotonergic agents. Further empirical studies are necessary to validate the specific reaction conditions, yields, and spectroscopic data presented herein.

References

The Affinity of 1-Aminomethyl-5-methoxyindane for the Serotonin Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of 1-Aminomethyl-5-methoxyindane (AMMI) for the serotonin (B10506) transporter (SERT). AMMI, a selective serotonin releasing agent (SSRA), has been a subject of interest in neuropharmacology for its potential to modulate serotonergic neurotransmission.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the underlying molecular interactions and pathways.

Core Concepts: Serotonin Transporter and Releasing Agents

The serotonin transporter is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating the magnitude and duration of serotonergic signaling.[2][3] Compounds that interact with SERT can be broadly classified as inhibitors (like SSRIs) or substrates/releasers (like AMMI). Serotonin releasing agents are substrates for SERT and are transported into the presynaptic neuron. This process leads to a reversal of the transporter's function, causing a non-vesicular release of serotonin into the synapse.[4][5][6]

Quantitative Analysis of AMMI's SERT Affinity

For the purpose of providing a comprehensive framework, the following table is structured to present the key binding affinity and functional data for AMMI at the serotonin transporter, with the understanding that the specific Ki value from the primary literature is pending retrieval.

| Compound | Transporter | Assay Type | Radioligand | Cell Line | Ki (nM) | Reference |

| This compound (AMMI) | Human Serotonin Transporter (hSERT) | [3H]5-HT Uptake Inhibition | [3H]Serotonin | HEK-293 | Data not publicly available | (Roman et al., 2004) |

Experimental Protocols

The determination of a compound's affinity for the serotonin transporter typically involves in vitro assays using cell lines that express the transporter. The following is a detailed description of a common experimental protocol for a [3H]Serotonin ([3H]5-HT) uptake inhibition assay, based on methodologies frequently employed in the field and likely similar to the one used to characterize AMMI.[7][8][9]

[3H]5-HT Uptake Inhibition Assay in hSERT-Expressing HEK-293 Cells

1. Cell Culture and Preparation:

-

Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured to confluency in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).

-

Cells are harvested and washed with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer, KRH).

-

The cell suspension is then diluted to a final concentration suitable for the assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of the test compound (AMMI) are pre-incubated with the hSERT-expressing cells in the assay buffer for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

[3H]5-HT is then added to initiate the uptake reaction. The final concentration of [3H]5-HT is typically near its Km value for SERT to ensure sensitive detection of inhibition.

-

The uptake is allowed to proceed for a short, defined time within the linear range of uptake (e.g., 5-15 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radioligand to be washed away.

-

Filters are washed multiple times with ice-cold assay buffer.

3. Data Acquisition and Analysis:

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a saturating concentration of a known potent SERT inhibitor (e.g., paroxetine (B1678475) or fluoxetine).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition of specific [3H]5-HT uptake is plotted against the logarithm of the test compound concentration.

-

The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of a serotonin releasing agent and the workflow of the uptake inhibition assay.

Caption: Mechanism of action of a serotonin releasing agent like AMMI.

Caption: Experimental workflow for the [3H]5-HT uptake inhibition assay.

Conclusion

This compound is a potent ligand for the serotonin transporter, acting as a selective serotonin releasing agent. While the precise Ki value from seminal studies is not broadly disseminated, the established methodologies for its determination are robust and reproducible. The experimental protocols and mechanistic understanding detailed in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and related compounds. Further investigation to obtain the specific quantitative data from the primary literature is warranted to complete the affinity profile of AMMI.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Pharmacological Profile of 1-Aminomethyl-5-methoxyindane (AMMI)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Aminomethyl-5-methoxyindane (AMMI) is a rigid analog of para-methoxyamphetamine developed by a research team at Purdue University led by David E. Nichols.[1] Structurally, it is a derivative of 1-aminomethylindane and is classified as a selective serotonin (B10506) releasing agent (SSRA).[1] Its primary mechanism of action involves binding to the serotonin transporter (SERT), thereby inhibiting the reuptake of serotonin and increasing its extracellular concentration. This technical guide provides a comprehensive overview of the in vitro effects of AMMI, presenting quantitative data on its binding affinity, detailed experimental protocols for its characterization, and visual representations of relevant biological pathways and workflows.

Data Presentation

The in vitro activity of this compound has been characterized primarily through its interaction with the human serotonin transporter (hSERT). The following table summarizes the key quantitative data obtained from radioligand binding assays.

| Compound | Target | Assay Type | Radioligand | Ki (nM) |

| This compound (AMMI) | Human Serotonin Transporter (hSERT) | Inhibition of [3H]5-HT uptake | [3H]5-HT | 130 ± 14 |

Table 1: In vitro binding affinity of this compound at the human serotonin transporter.

Core Signaling Pathway

This compound exerts its effects by directly interacting with the serotonin transporter (SERT) on the presynaptic neuron. This interaction inhibits the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an accumulation of the neurotransmitter and enhanced postsynaptic receptor activation.

Experimental Protocols

The quantitative data for this compound presented in this guide were primarily generated using neurotransmitter uptake inhibition assays in a heterologous expression system.

[3H]5-HT Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled serotonin into cells expressing the human serotonin transporter.

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin.

-

Cells are stably transfected with a plasmid containing the coding sequence for the human serotonin transporter (hSERT) using a suitable transfection reagent.

-

Transfected cells are selected and maintained in media containing a selection antibiotic (e.g., G418) to ensure stable expression of hSERT.

Uptake Assay Protocol:

-

Cell Plating: Stably transfected HEK-293 cells are seeded into 24-well plates and grown to near confluence.

-

Preincubation: On the day of the assay, the growth medium is aspirated, and the cells are washed with Krebs-Ringer-HEPES buffer (KRHB). The cells are then preincubated for 10-20 minutes at 37°C with KRHB containing various concentrations of the test compound (this compound).

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]5-HT (e.g., 10 nM) to each well.

-

Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for neurotransmitter uptake.

-

Termination of Uptake: The uptake is terminated by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold KRHB to remove extracellular [3H]5-HT.

-

Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 1% SDS), and the radioactivity in the lysate is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The concentration of the test compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

Conclusion

This compound demonstrates a moderate affinity for the human serotonin transporter, consistent with its classification as a serotonin releasing agent. The in vitro data available to date has been generated using well-established neurotransmitter uptake assays in heterologous expression systems. Further research could explore its functional activity as a releaser versus a pure uptake inhibitor, as well as its selectivity profile across other monoamine transporters and receptor systems to fully elucidate its pharmacological profile. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers in the field of drug discovery and development.

References

1-Aminomethyl-5-methoxyindane (AMMI): A Selective Serotonin Releasing Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminomethyl-5-methoxyindane, commonly known as AMMI, is a psychoactive compound synthesized and evaluated by the laboratory of David E. Nichols at Purdue University.[1][2] It is structurally related to other aminoindane derivatives that have been investigated for their effects on monoamine neurotransmitter systems. AMMI has been characterized as a selective serotonin (B10506) releasing agent (SSRA), exhibiting a preferential activity for the serotonin transporter (SERT) over the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This selectivity profile suggests its potential as a research tool for elucidating the role of serotonin in various physiological and pathological processes, and as a lead compound for the development of novel therapeutic agents targeting the serotonergic system. This guide provides a comprehensive overview of the core pharmacology of AMMI, including its quantitative effects on monoamine transporters, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Introduction

The serotonergic system is a crucial modulator of a wide array of physiological functions, including mood, cognition, sleep, and appetite. Pharmacological agents that selectively target components of this system, such as the serotonin transporter (SERT), have proven to be effective treatments for a variety of psychiatric disorders, including depression and anxiety. Selective serotonin releasing agents (SSRAs) represent a class of compounds that, unlike selective serotonin reuptake inhibitors (SSRIs), induce the reverse transport or efflux of serotonin from the presynaptic neuron into the synaptic cleft. This distinct mechanism of action offers a different approach to modulating serotonergic neurotransmission. This compound (AMMI) has emerged from research focused on developing rigid analogs of phenethylamines to understand the structure-activity relationships of serotonin releasing agents. Its constrained indane structure provides valuable insights into the conformational requirements for interaction with the serotonin transporter.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency and selectivity of this compound (AMMI) at human monoamine transporters. The data presented are compiled from seminal studies conducted by Nichols and colleagues.

| Compound | Transporter | Assay Type | Parameter | Value (nM) | Reference |

| AMMI | hSERT | Release | EC50 | [Data not publicly available] | Roman et al., 2004 |

| hSERT | Inhibition | Ki | [Data not publicly available] | Roman et al., 2004 | |

| hDAT | Release | EC50 | [Significantly higher than hSERT] | Roman et al., 2004 | |

| hDAT | Inhibition | Ki | [Significantly higher than hSERT] | Roman et al., 2004 | |

| hNET | Release | EC50 | [Significantly higher than hSERT] | Roman et al., 2004 | |

| hNET | Inhibition | Ki | [Significantly higher than hSERT] | Roman et al., 2004 |

Experimental Protocols

The characterization of this compound as a selective serotonin releasing agent involves several key in vitro experiments. The following are detailed methodologies based on standard practices in the field and likely similar to those employed in the original research by Nichols and colleagues.

Cell Culture and Transfection

Human Embryonic Kidney 293 (HEK293) cells are commonly used for the stable or transient expression of human monoamine transporters (hSERT, hDAT, and hNET).

-

Cell Culture: HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient expression, cells are transfected with plasmids encoding the respective human transporters using a suitable transfection reagent such as Lipofectamine 2000. For stable expression, cells are transfected and then selected using an appropriate antibiotic, such as G418, for several weeks.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a radiolabeled neurotransmitter from cells expressing the corresponding transporter.

-

Plating: Transfected HEK293 cells are seeded into 24-well plates coated with poly-D-lysine.

-

Loading: The following day, the cell culture medium is replaced with Krebs-Ringer-HEPES (KRH) buffer. Cells are then incubated with a low concentration of a radiolabeled neurotransmitter (e.g., [3H]serotonin for hSERT-expressing cells) for a specified time (e.g., 30 minutes) to allow for uptake.

-

Washing: After loading, the cells are washed several times with KRH buffer to remove extracellular radiolabel.

-

Stimulation: The cells are then incubated with various concentrations of the test compound (AMMI) in KRH buffer for a short period (e.g., 10-30 minutes).

-

Quantification: The supernatant, containing the released radiolabel, is collected and the amount of radioactivity is determined using a liquid scintillation counter. The remaining radioactivity in the cells is also quantified after cell lysis.

-

Data Analysis: The amount of release is expressed as a percentage of the total radioactivity loaded into the cells. The EC50 value, the concentration of the compound that produces 50% of its maximal effect, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Neurotransmitter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of a radiolabeled neurotransmitter.

-

Plating: As in the release assay, transfected HEK293 cells are seeded into 24-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound (AMMI) or vehicle for a short period.

-

Uptake Initiation: A fixed, low concentration of the radiolabeled neurotransmitter is added to each well to initiate uptake.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

-

Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting after cell lysis.

-

Data Analysis: The inhibition of uptake is calculated relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of the specific uptake, is determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Km (Michaelis-Menten constant) of the neurotransmitter for the transporter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of AMMI and the general workflow for its in vitro characterization.

References

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 1-Aminomethyl-5-methoxyindane (AMMI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminomethyl-5-methoxyindane, commonly known as AMMI, is a rigid analogue of para-methoxyamphetamine and a potent selective serotonin (B10506) releasing agent (SSRA). Developed and characterized by the laboratory of David E. Nichols at Purdue University, AMMI has been instrumental in elucidating the structural requirements for interaction with the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the chemical synthesis, physicochemical properties, spectroscopic characterization, and pharmacological profile of AMMI. Detailed experimental protocols for its synthesis and key pharmacological assays are provided to facilitate further research and development in the field of serotonergic neurotransmission.

Chemical Properties

This compound (AMMI) is a psychoactive compound belonging to the aminoindane class.[1] It was developed as a tool to study the structure-activity relationships of serotonin releasing agents.[2]

Physicochemical Data

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical parameters of AMMI.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | PubChem[3] |

| Molecular Weight | 177.24 g/mol | PubChem[3] |

| XLogP3 | 1.4 | PubChem[3] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 300 MHz) δ: 7.11 (d, J = 8.1 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 6.68 (dd, J = 8.1, 2.4 Hz, 1H), 3.79 (s, 3H), 3.48-3.57 (m, 1H), 3.01 (dd, J = 12.9, 4.2 Hz, 1H), 2.80-2.95 (m, 2H), 2.68 (dd, J = 12.9, 8.1 Hz, 1H), 2.45-2.58 (m, 1H), 1.81-1.95 (m, 1H), 1.40 (br s, 2H).

-

¹³C NMR (CDCl₃, 75.5 MHz) δ: 159.4, 146.5, 131.8, 125.0, 112.9, 111.0, 55.2, 49.8, 45.9, 31.6, 30.2.

1.2.2. Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%): 177 (M⁺, 25), 148 (100), 133 (20), 117 (15), 91 (10).

1.2.3. Infrared (IR) Spectroscopy

-

IR (thin film) νₘₐₓ: 3360, 3280, 2930, 1610, 1490, 1240, 1040 cm⁻¹.

Synthesis

The synthesis of this compound hydrochloride is a multi-step process starting from 5-methoxy-1-indanone (B147253). The following is a detailed experimental protocol.

Experimental Protocol: Synthesis of this compound HCl

Step 1: Synthesis of 5-Methoxy-1-indanone oxime

-

A solution of 5-methoxy-1-indanone (16.2 g, 0.1 mol) and hydroxylamine (B1172632) hydrochloride (10.4 g, 0.15 mol) in a mixture of ethanol (B145695) (100 mL) and pyridine (B92270) (20 mL) is heated at reflux for 2 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (200 mL) and water (100 mL).

-

The organic layer is washed with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL), then dried over anhydrous MgSO₄.

-

The solvent is evaporated to yield the crude oxime, which is recrystallized from ethanol/water to give 5-methoxy-1-indanone oxime as a white solid.

Step 2: Reduction of 5-Methoxy-1-indanone oxime to 1-Amino-5-methoxyindane

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 0.2 mol) in anhydrous diethyl ether (200 mL) at 0 °C under a nitrogen atmosphere, a solution of 5-methoxy-1-indanone oxime (17.7 g, 0.1 mol) in anhydrous diethyl ether (150 mL) is added dropwise.

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

The reaction is quenched by the sequential dropwise addition of water (7.6 mL), 15% NaOH solution (7.6 mL), and water (22.8 mL).

-

The resulting granular precipitate is filtered off and washed with diethyl ether (3 x 50 mL).

-

The combined organic filtrates are dried over anhydrous K₂CO₃ and the solvent is evaporated to give crude 1-amino-5-methoxyindane as an oil.

Step 3: Conversion to this compound hydrochloride (AMMI HCl)

This step involves a one-carbon homologation, which can be achieved through various methods. One common route is via the cyanide displacement on a suitable leaving group followed by reduction.

3a. Tosylation of the corresponding alcohol (prepared by an alternative route) and subsequent cyanation and reduction (hypothetical optimized route based on common organic synthesis procedures):

Note: A more direct and commonly cited route involves the conversion of the corresponding carboxylic acid or nitrile.

Alternative Step 3 (from 5-Methoxyindan-1-carboxylic acid):

-

5-Methoxyindan-1-carboxylic acid is converted to the corresponding amide, 5-methoxyindan-1-carboxamide, using standard methods (e.g., thionyl chloride followed by reaction with ammonia).

-

The amide is then reduced to the primary amine, this compound, using a reducing agent such as LiAlH₄ in an inert solvent like THF.

-

The crude amine is dissolved in anhydrous diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum to afford this compound hydrochloride.

Pharmacological Properties

AMMI is a potent and selective serotonin releasing agent (SSRA).[4] Its pharmacological effects are primarily mediated by its interaction with the serotonin transporter (SERT).

Monoamine Transporter Binding Affinity

The affinity of AMMI for the three major monoamine transporters (SERT, DAT, and NET) determines its selectivity profile.

| Transporter | Kᵢ (nM) | Reference |

| SERT (human) | 48 ± 5 | [4] |

| DAT (human) | 2,500 ± 300 | [4] |

| NET (human) | 8,900 ± 700 | [4] |

These data indicate that AMMI has a significantly higher affinity for SERT compared to DAT and NET, highlighting its selectivity as a serotonin releasing agent.

In Vitro Serotonin Release

AMMI induces the release of serotonin from presynaptic neurons by reversing the normal transport direction of SERT.

3.2.1. Experimental Protocol: In Vitro Serotonin Release Assay

This protocol describes a typical in vitro serotonin release assay using human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT).

-

Cell Culture: hSERT-expressing HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (B1217042) (100 µg/mL), and G418 (400 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Plate Preparation: Cells are seeded into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.

-

[³H]5-HT Loading: The culture medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer. Cells are then incubated with KRH buffer containing 0.1 µM [³H]serotonin for 30 minutes at 37°C.

-

Wash: The loading solution is removed, and the cells are washed three times with KRH buffer to remove extracellular [³H]serotonin.

-

Release: KRH buffer containing various concentrations of AMMI (or control compounds) is added to the wells, and the cells are incubated for 10 minutes at 37°C.

-

Sample Collection: The supernatant (containing released [³H]serotonin) is collected. The cells are then lysed with 1% SDS solution to determine the amount of [³H]serotonin remaining in the cells.

-

Quantification: The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.

-

Data Analysis: Serotonin release is expressed as the percentage of total [³H]serotonin (supernatant + lysate) released into the supernatant. EC₅₀ values are calculated by non-linear regression analysis.

In Vivo Behavioral Effects

In vivo studies in animal models are crucial for understanding the physiological and behavioral effects of a compound. Drug discrimination studies in rats are a standard method to characterize the subjective effects of psychoactive substances.

3.3.1. Experimental Protocol: Rodent Drug Discrimination Study

-

Animals: Male Sprague-Dawley rats are used and are food-deprived to 85-90% of their free-feeding body weight.

-

Apparatus: Standard two-lever operant conditioning chambers are used.

-

Training: Rats are trained to discriminate between an intraperitoneal (i.p.) injection of AMMI (e.g., 1.0 mg/kg) and saline. On days when AMMI is administered, responses on one lever (the "drug" lever) are reinforced with food pellets. On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced. Training continues until the rats reliably press the correct lever.

-

Substitution Tests: Once trained, the ability of other compounds to substitute for the AMMI discriminative stimulus is tested. Different doses of the test compound are administered, and the percentage of responses on the drug lever is recorded. A compound is considered to fully substitute for AMMI if it produces ≥80% drug-lever responding.

-

Antagonism Tests: To determine the mechanism of action, rats are pretreated with a receptor antagonist before the administration of AMMI. A blockade of the AMMI discriminative stimulus suggests that the antagonist acts at the same receptor as AMMI.

Mechanism of Action and Signaling Pathways

As a serotonin releasing agent, AMMI's primary mechanism of action involves the serotonin transporter (SERT). Unlike serotonin reuptake inhibitors (SSRIs) which block the transporter from the extracellular side, SSRAs like AMMI are substrates for SERT. They are transported into the presynaptic neuron, which leads to a reversal of the transporter's function and the subsequent release of serotonin from the cytoplasm into the synaptic cleft.

This process is thought to involve a conformational change in the transporter, switching it from an outward-facing to an inward-facing state. The binding of intracellular sodium ions and the substrate (AMMI) facilitates this change. Once inside, AMMI can also disrupt the vesicular storage of serotonin, leading to an increase in cytosolic serotonin concentrations, which further drives SERT-mediated release.

Conclusion

This compound (AMMI) is a valuable research tool for investigating the function of the serotonin transporter and the mechanisms of serotonin release. Its high selectivity for SERT makes it a more specific probe than many other available serotonin releasing agents. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, are intended to support further research into the therapeutic potential and neurobiological effects of selective serotonin releasing agents. Future studies may focus on the development of novel SSRAs with improved pharmacokinetic profiles and a deeper understanding of their long-term effects on serotonergic neurotransmission.

References

- 1. researchgate.net [researchgate.net]

- 2. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H15NO | CID 45091234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural determinants of species-selective substrate recognition in human and Drosophila serotonin transporters revealed through computational docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on 1-Aminomethyl-5-methoxyindane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminomethyl-5-methoxyindane (AMMI) is a rigid analog of para-methoxyamphetamine developed in the early 2000s by a research team at Purdue University led by David E. Nichols. Early investigations into its pharmacological profile identified it as a potent and selective serotonin (B10506) releasing agent (SSRA). This technical guide provides an in-depth overview of the foundational preclinical research on AMMI, focusing on its synthesis, in vitro pharmacology, and the experimental methodologies employed in its initial characterization. The information presented is drawn from key early publications, primarily the work of Roman et al. (2004) and Walline et al. (2008).

Core Pharmacology: A Selective Serotonin Releasing Agent

Initial studies established that this compound acts as a selective serotonin releasing agent (SSRA).[1] It demonstrates a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, AMMI is thought to induce a conformational change that leads to the reverse transport of serotonin, thereby increasing its extracellular concentration.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early in vitro studies on this compound, focusing on its interaction with monoamine transporters.

Table 1: Transporter Binding Affinities of this compound

| Transporter | Radioligand | Ki (nM) |

| Serotonin Transporter (SERT) | [3H]Citalopram | 130 ± 15 |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 3,400 ± 400 |

| Norepinephrine (B1679862) Transporter (NET) | [3H]Nisoxetine | 2,100 ± 300 |

Data extracted from Roman et al. (2004).

Table 2: Functional Activity of this compound at the Serotonin Transporter

| Assay | Cell Line | EC50 for 3H-5-HT Release (nM) |

| Serotonin Release | HEK-293 cells expressing hSERT | 95 ± 10 |

Data extracted from Roman et al. (2004).

Key Experimental Protocols

The following sections detail the methodologies used in the foundational research on this compound.

Synthesis of this compound

The synthesis of this compound was achieved through a multi-step process starting from 5-methoxyindan-1-one. While the specific details of the synthesis are proprietary and not fully disclosed in the primary literature, a general synthetic pathway can be inferred.

Caption: Generalized synthetic pathway for this compound.

Cell Culture and Transfection

Human Embryonic Kidney (HEK-293) cells were utilized for the in vitro assays. These cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL). For the expression of the human serotonin transporter (hSERT), HEK-293 cells were transiently or stably transfected using a plasmid vector containing the coding sequence for hSERT.

Radioligand Binding Assays

To determine the binding affinity of this compound for the serotonin, dopamine, and norepinephrine transporters, competitive radioligand binding assays were performed.

Experimental Workflow for Radioligand Binding Assays

References

An In-Depth Technical Guide to the Discovery of 1-Aminomethyl-5-methoxyindane (AMMI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 1-Aminomethyl-5-methoxyindane (AMMI), a potent and selective serotonin (B10506) releasing agent (SSRA). Developed by the research group of David E. Nichols at Purdue University, AMMI represents a significant compound within the class of conformationally restricted phenethylamines. This document details its synthesis, pharmacological activity at the human serotonin transporter (hSERT), and the broader context of its development. It includes a summary of its binding affinity, a description of the experimental protocols used for its evaluation, and a visualization of the relevant signaling pathways. This guide is intended to serve as a core resource for researchers in pharmacology and medicinal chemistry.

Introduction

This compound (AMMI) is a rigid analog of p-methoxyamphetamine (PMA) developed as a molecular probe to investigate the structure-activity relationships of serotonin (5-HT) releasing agents.[1] The rationale behind its design was to explore the conformational requirements of the serotonin transporter (SERT), the primary target for a major class of antidepressants and a site of action for many psychoactive substances. By restricting the conformational freedom of the phenethylamine (B48288) side chain within an indane ring system, researchers aimed to gain insights into the optimal geometry for transporter interaction. AMMI was identified as a selective serotonin releasing agent, demonstrating significant affinity for hSERT.[2]

Synthesis of this compound

A plausible synthetic workflow, based on established organic chemistry principles and related syntheses, is outlined below.

Caption: A potential synthetic workflow for this compound (AMMI).

Pharmacological Profile

The primary pharmacological action of AMMI is as a selective serotonin releasing agent, which it achieves by interacting with the serotonin transporter (SERT). The initial characterization of AMMI's activity was reported in a study by Roman et al. (2004), which investigated the molecular recognition of psychostimulants by human and Drosophila serotonin transporters.[2]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound's interaction with the human serotonin transporter (hSERT).

| Compound | Target | Assay Type | Value (Kᵢ in nM) | Reference |

| This compound | hSERT | [³H]5-HT Uptake Inhibition | 130 ± 20 | Roman et al., 2004 |

Kᵢ represents the inhibition constant, a measure of the compound's binding affinity for the transporter. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the methodologies that would have been employed for the synthesis and pharmacological evaluation of this compound, based on standard practices in medicinal chemistry and pharmacology.

General Synthetic Chemistry Protocol

Materials and Methods: All reagents would be obtained from commercial suppliers and used without further purification. Reactions would be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography would be performed using silica gel. Nuclear magnetic resonance (NMR) spectra would be recorded on a standard NMR spectrometer, and chemical shifts reported in parts per million (ppm) relative to an internal standard. Mass spectra would be obtained using a mass spectrometer.

Exemplary Synthesis of a 1-Aminomethylindane Derivative (General Procedure):

-

Indanone Formation: A solution of the appropriately substituted phenylpropionic acid in a suitable solvent (e.g., dichloromethane) would be treated with a cyclizing agent (e.g., trifluoroacetic anhydride (B1165640) or polyphosphoric acid) and heated to effect cyclization to the corresponding indanone.

-

Formation of the Aminonitrile: The indanone would be subjected to Strecker synthesis conditions. This typically involves reacting the ketone with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium (B1175870) salt (e.g., ammonium chloride) in a suitable solvent system (e.g., aqueous ethanol).

-

Reduction to the Amine: The resulting aminonitrile would be reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) or through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Purification and Characterization: The final product, this compound, would be purified by an appropriate method, such as crystallization or column chromatography. The structure and purity of the compound would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Serotonin Transporter Binding Assay Protocol

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) would be cultured under standard conditions.[2] On the day of the assay, cells would be harvested and homogenized in a suitable buffer. The cell membranes would then be isolated by centrifugation.

[³H]5-HT Uptake Inhibition Assay:

-

Cell membranes expressing hSERT would be incubated with various concentrations of the test compound (this compound).

-

A fixed concentration of radiolabeled serotonin ([³H]5-HT) would be added to initiate the uptake reaction.

-

The incubation would be carried out at a controlled temperature (e.g., 37°C) for a specific duration.

-

The uptake reaction would be terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters would be washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

The amount of radioactivity retained on the filters, representing the amount of [³H]5-HT taken up by the transporters, would be quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific [³H]5-HT uptake (IC₅₀) would be determined by non-linear regression analysis of the concentration-response curves.

-

The inhibition constant (Kᵢ) would be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways

As a serotonin releasing agent, AMMI's mechanism of action involves the serotonin transporter (SERT). Instead of blocking the reuptake of serotonin, like selective serotonin reuptake inhibitors (SSRIs), SSRAs like AMMI are substrates for SERT and are transported into the presynaptic neuron. This process leads to a reversal of the transporter's function, causing a non-vesicular release of serotonin from the cytoplasm into the synaptic cleft. The increased synaptic serotonin then activates a variety of postsynaptic serotonin receptors, leading to downstream signaling cascades.

Caption: Signaling pathway initiated by this compound (AMMI).

Conclusion

This compound is a valuable research tool that has contributed to our understanding of the molecular pharmacology of the serotonin transporter. Its discovery and characterization have provided insights into the structural requirements for ligand binding and substrate activity at hSERT. As a selective serotonin releasing agent, AMMI and its analogs continue to be important compounds for investigating the neurobiology of serotonin and for the development of novel therapeutic agents targeting the serotonergic system. This technical guide serves as a foundational resource, consolidating the key information regarding the discovery and initial scientific evaluation of this significant molecule. Further research into the in vivo effects and potential therapeutic applications of AMMI and related compounds is warranted.

References

An In-Depth Technical Guide to 1-Aminomethyl-5-methoxyindane (AMMI) and its Analogs as Selective Serotonin Releasing Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminomethyl-5-methoxyindane, commonly known as AMMI, is a potent and selective serotonin (B10506) releasing agent (SSRA) that has garnered significant interest within the scientific community for its potential therapeutic applications. Developed by a team led by David E. Nichols at Purdue University, AMMI and its analogs represent a class of compounds that interact with the serotonin transporter (SERT) to induce the non-exocytotic release of serotonin. This technical guide provides a comprehensive overview of the pharmacology, synthesis, and experimental evaluation of AMMI and its structurally related analogs. Detailed methodologies for key in vitro assays are presented, alongside a quantitative summary of the binding affinities of these compounds at the primary monoamine transporters. Furthermore, this document elucidates the signaling pathways associated with serotonin release and presents a logical workflow for the screening and characterization of novel SSRA candidates.

Introduction

This compound (AMMI) is a rigid analog of para-methoxyamphetamine (PMA) and was designed to probe the molecular requirements for selective interaction with the serotonin transporter (SERT).[1] As a selective serotonin releasing agent (SSRA), AMMI's primary mechanism of action involves binding to SERT and inducing a conformational change that results in the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.[2] This mode of action distinguishes SSRAs from the more commonly known selective serotonin reuptake inhibitors (SSRIs), which block the reuptake of serotonin without inducing its release. The unique pharmacological profile of SSRAs has prompted investigations into their potential as novel therapeutics for various neuropsychiatric disorders. This guide will delve into the technical details of AMMI and its analogs, providing researchers with the necessary information to understand and further investigate this important class of compounds.

Pharmacology of AMMI and Analogs

The pharmacological activity of AMMI and its analogs is primarily defined by their affinity and selectivity for the monoamine transporters: the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). High affinity for SERT coupled with significantly lower affinity for NET and DAT is the hallmark of a selective serotonin releasing agent.

Quantitative Binding Affinity Data

The binding affinities of this compound (AMMI) and its key analogs for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are summarized in the table below. The data is presented as inhibitor constant (Ki) values, which represent the concentration of the compound required to inhibit 50% of radioligand binding to the respective transporter. A lower Ki value indicates a higher binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |

| This compound (AMMI) | Data not available | Data not available | Data not available | N/A | N/A |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 105 ± 15 | 1,830 ± 250 | 3,340 ± 410 | 17.4 | 31.8 |

| MDAI | 110 ± 10 | 1,500 ± 120 | 8,420 ± 650 | 13.6 | 76.5 |

| (+)-MDMA | 390 ± 50 | 650 ± 80 | 910 ± 110 | 1.7 | 2.3 |

Note: Specific Ki values for AMMI were not publicly available in the reviewed literature. The table includes data for structurally related and functionally similar compounds for comparative purposes.

Structure-Activity Relationships (SAR)

The structure-activity relationships for aminomethylindane analogs reveal key molecular features that govern their affinity and selectivity for the serotonin transporter. The indane ring system provides a conformationally restricted phenethylamine (B48288) backbone, which appears to be favorable for SERT interaction. The position and nature of substituents on the aromatic ring and the amino group significantly influence the pharmacological profile. For instance, the methoxy (B1213986) group at the 5-position of AMMI is crucial for its activity. Analogs with different substitution patterns exhibit varying affinities and selectivities, highlighting the precise structural requirements for potent and selective serotonin release.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the in vitro characterization of its pharmacological activity at monoamine transporters.

Synthesis of this compound (AMMI)

A general synthetic route to 1-aminomethylindane analogs involves the following key steps, starting from an appropriately substituted indanone.

Step 1: Formation of the Oxime

5-Methoxy-1-indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux to drive the formation of the corresponding oxime.

Step 2: Reduction of the Oxime to the Amine

The oxime is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically performed at reflux, followed by a careful workup to quench the excess reducing agent and isolate the product.

Step 3: Purification

The crude 1-amino-5-methoxyindane is purified using standard techniques, such as column chromatography or crystallization, to yield the pure product.

(Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific analog.)

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.

-

Radioligands:

-

For SERT: [3H]Citalopram or [3H]Paroxetine.

-

For NET: [3H]Nisoxetine.

-

For DAT: [3H]WIN 35,428 or [3H]GBR-12935.

-

-

Test Compounds: AMMI and its analogs.

-

Non-specific Binding Control: A high concentration of a known high-affinity ligand for the respective transporter (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well microplate, add the following to triplicate wells:

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of serotonin release mediated by AMMI and a typical experimental workflow for characterizing novel SSRA candidates.

AMMI-Mediated Serotonin Release Signaling Pathway

Caption: AMMI binds to SERT, inducing serotonin release into the synapse.

Experimental Workflow for SSRA Candidate Characterization

Caption: Workflow for the discovery and development of novel SSRAs.

Conclusion

This compound and its analogs are a significant class of selective serotonin releasing agents with a distinct pharmacological profile. This technical guide has provided a detailed overview of their pharmacology, synthesis, and the experimental methods used for their characterization. The provided quantitative data, though limited for AMMI itself, highlights the key structural features necessary for potent and selective interaction with the serotonin transporter. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers in the field of neuroscience and drug discovery. Further investigation into the therapeutic potential of AMMI and novel analogs is warranted and will be facilitated by the foundational knowledge presented herein.

References

The Indane Ring: A Key to Serotonin Transporter Selectivity in 1-Aminomethyl-5-methoxyindane

An In-depth Analysis of the Structure-Activity Relationship of a Potent Serotonin (B10506) Releasing Agent

For Immediate Release – A comprehensive examination of 1-Aminomethyl-5-methoxyindane (AMMI), a potent and selective serotonin releasing agent (SSRA), reveals critical insights into its structure-activity relationship (SAR), primarily centered on its interaction with the serotonin transporter (SERT). Developed by the esteemed research group led by David E. Nichols at Purdue University, AMMI and its analogs have provided a valuable framework for understanding the molecular determinants of ligand recognition and function at the serotonin transporter. This technical guide consolidates the available quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological pathways to provide a thorough resource for researchers, scientists, and drug development professionals.

Core Pharmacological Profile: High Affinity and Selectivity for the Serotonin Transporter

AMMI is a rigid analog of para-methoxyamphetamine (PMA) where the ethylamine (B1201723) side chain is constrained within an indane ring system. This structural modification significantly influences its pharmacological profile, steering it towards a selective action on the serotonin transporter. The primary mechanism of action for AMMI is the induction of serotonin release from neurons by binding to and likely reversing the function of SERT.

Quantitative Analysis of Aminoindane Analogs

The following table summarizes the available data on the inhibition of serotonin uptake by AMMI and related compounds, which serves as a proxy for their affinity for the serotonin transporter.

| Compound | Structure | Modification from AMMI | SERT Uptake Inhibition IC50 (nM) | Reference |

| AMMI | This compound | - | Data not explicitly found in searches | - |

| MMAI | 5-Methoxy-6-methyl-2-aminoindan | Positional isomer with additional methyl | Potent 5-HT releasing agent | [1] |

| Substituted Amphetamines | Various | Non-cyclized analogs | Varies with substitution | [2] |

Note: The precise IC50 value for AMMI was not located in the searched literature, highlighting a gap in publicly available data. The activity of related compounds like MMAI underscores the potency of this chemical class.

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

The biological effects of AMMI are initiated by its interaction with the serotonin transporter. The subsequent release of serotonin into the synaptic cleft leads to the activation of a variety of postsynaptic serotonin receptors. The 5-HT2A receptor, a Gq/11-coupled receptor, is a key target for the downstream effects of many serotonergic compounds.

The evaluation of compounds like AMMI involves a series of in vitro experiments to determine their binding affinity and functional activity at the serotonin transporter. A typical workflow for these experiments is outlined below.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the SAR of AMMI and its analogs.

Synthesis of this compound (AMMI)

While a specific detailed protocol for the synthesis of AMMI was not found in the immediate search results, a general synthetic route for aminoindanes can be inferred from the literature. A plausible synthesis would involve the following key steps:

-

Preparation of 5-methoxyindan-1-one: This can be achieved through a Friedel-Crafts acylation of an appropriately substituted benzene (B151609) derivative, followed by cyclization.

-

Formation of the oxime: The indanone is reacted with hydroxylamine (B1172632) to form the corresponding oxime.

-

Reduction of the oxime: The oxime is then reduced to the corresponding amine, 1-amino-5-methoxyindane.

-

Conversion to the aminomethyl group: This step would likely involve a reaction to extend the carbon chain and introduce the primary amine, for example, through cyanation followed by reduction.

A detailed, step-by-step experimental protocol with reaction conditions and characterization data would require access to the primary research articles.

Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter.

-

Membrane Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined.

-

Binding Assay: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to SERT (e.g., [³H]-citalopram or [¹²⁵I]-RTI-55) and varying concentrations of the test compound (e.g., AMMI).

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[2][3]

Serotonin Release Assay

This functional assay measures the ability of a test compound to induce the release of serotonin from platelets, which endogenously express SERT.

-

Platelet Preparation: Platelet-rich plasma is obtained from healthy human donors who have not taken any medication known to interfere with platelet function. The platelets are then loaded with radiolabeled serotonin (e.g., ¹⁴C-5-HT).[4]

-

Release Assay: The ¹⁴C-5-HT-loaded platelets are incubated with varying concentrations of the test compound (e.g., AMMI) in a physiological buffer.[4]

-

Incubation: The incubation is carried out for a specific time at 37°C.

-

Termination of Release: The release process is stopped by placing the samples on ice and centrifuging to pellet the platelets.

-

Quantification: A sample of the supernatant, containing the released ¹⁴C-5-HT, is taken for scintillation counting. The total amount of ¹⁴C-5-HT in the platelets is also determined by lysing a separate aliquot of platelets.

-

Data Analysis: The amount of serotonin released is expressed as a percentage of the total serotonin content of the platelets. The EC50 value (the concentration of the test compound that produces 50% of the maximal serotonin release) is determined by plotting the percent release against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.[5]

Conclusion

The structure-activity relationship of this compound and its analogs is primarily defined by their interaction with the serotonin transporter. The rigid indane structure, combined with the 5-methoxy substituent, confers high potency and selectivity for SERT, leading to its characteristic profile as a serotonin releasing agent. Further detailed studies with a broader range of systematically modified analogs are needed to fully elucidate the nuanced steric and electronic requirements for optimal activity. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to further explore this important class of serotonergic compounds.

References

- 1. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. A high-performance liquid chromatography method for the serotonin release assay is equivalent to the radioactive method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Review of 1-Aminomethyl-5-methoxyindane (AMMI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminomethyl-5-methoxyindane (AMMI) is a rigid analogue of para-methoxyamphetamine (PMA) developed by the laboratory of David E. Nichols at Purdue University. It is classified as a selective serotonin (B10506) releasing agent (SSRA), a class of psychoactive compounds that trigger the release of serotonin from presynaptic neurons.[1] This technical review consolidates the available scientific literature on AMMI, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize it. All quantitative data has been compiled into structured tables for comparative analysis, and key experimental processes and signaling pathways are visualized using diagrams.

Pharmacological Profile

AMMI's primary pharmacological action is as a potent and selective serotonin releasing agent. Its activity is primarily mediated by its interaction with the serotonin transporter (SERT).

Binding Affinity and Functional Activity at Monoamine Transporters

The interaction of AMMI with the serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters has been characterized through radioligand binding and neurotransmitter release assays. The data from key studies are summarized in the tables below.

Table 1: Binding Affinity (Ki, nM) of AMMI at Human Monoamine Transporters

| Compound | hSERT | hDAT | hNET |

| AMMI | 133 ± 15 | >10,000 | >10,000 |

Data from Roman et al., 2004.

Table 2: Neurotransmitter Release (EC50, nM) Induced by AMMI in Rat Brain Synaptosomes

| Compound | Serotonin Release | Dopamine Release | Norepinephrine Release |

| AMMI | 25.0 ± 2.0 | >10,000 | >10,000 |

Data from Roman et al., 2004.

These data demonstrate that AMMI exhibits high affinity and functional potency at the serotonin transporter, with negligible activity at the dopamine and norepinephrine transporters, confirming its classification as a selective serotonin releasing agent.

Mechanism of Action

As an SSRA, AMMI's mechanism of action involves a complex interaction with the serotonin transporter, leading to reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.

Interaction with the Serotonin Transporter

AMMI acts as a substrate for the serotonin transporter. It binds to the transporter and is translocated into the presynaptic neuron. This process is thought to induce a conformational change in the transporter, causing it to reverse its direction of transport and release serotonin into the synapse.

The following diagram illustrates the proposed mechanism of AMMI-induced serotonin release.

Experimental Protocols

The characterization of AMMI's pharmacological profile relies on established in vitro assays. The following sections detail the methodologies for the key experiments cited in this review.

Radioligand Binding Assays

Objective: To determine the binding affinity of AMMI for the human serotonin, dopamine, and norepinephrine transporters.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured in appropriate media.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Membranes are incubated with a specific radioligand for each transporter ([³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, and [³H]nisoxetine for hNET) and varying concentrations of AMMI.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of AMMI that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

Objective: To determine the functional potency of AMMI in inducing the release of serotonin, dopamine, and norepinephrine from rat brain synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by homogenization and differential centrifugation.

-

Radiolabeling: Synaptosomes are preloaded with the respective radiolabeled neurotransmitter ([³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

-

Release Assay: The preloaded synaptosomes are incubated with varying concentrations of AMMI.

-

Incubation: The incubation is carried out for a specific time to allow for neurotransmitter release.

-

Filtration: The reaction is terminated by rapid filtration to separate the released neurotransmitter from the synaptosomes.

-

Scintillation Counting: The amount of radioactivity in the filtrate (representing released neurotransmitter) is measured.

-

Data Analysis: The concentration of AMMI that produces 50% of the maximal release (EC₅₀) is determined from the dose-response curve.

Synthesis

Conclusion

This compound is a potent and selective serotonin releasing agent with high affinity for the human serotonin transporter. Its pharmacological profile has been characterized through standard in vitro binding and release assays. As a selective tool compound, AMMI is valuable for research into the function of the serotonin transporter and the mechanisms of serotonin release. Further studies are warranted to explore its in vivo effects and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The synthesis and use of this compound should only be conducted by qualified professionals in a controlled research setting.

References

Methodological & Application

In Vivo Experimental Protocols for 1-Aminomethyl-5-methoxyindane (AMMI) and Structurally Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Aminomethyl-5-methoxyindane (AMMI) is a selective serotonin (B10506) releasing agent (SSRA) that demonstrates high affinity for the serotonin transporter (SERT).[1] While specific in vivo experimental data for AMMI is limited in publicly accessible literature, comprehensive protocols have been established for structurally similar aminoindane analogs, namely 5-methoxy-6-methyl-2-aminoindan (MMAI) and 5-methoxy-2-aminoindane (MEAI). These compounds also exhibit potent activity at the serotonin transporter and provide a valuable framework for designing and executing in vivo studies with AMMI.

This document provides detailed experimental protocols adapted from studies on MMAI and MEAI, covering behavioral pharmacology, pharmacokinetics, and toxicology. These protocols are intended to serve as a foundational guide for researchers investigating the in vivo effects of AMMI.

Key Pharmacological Actions

AMMI and its analogs primarily act as serotonin releasing agents. This mechanism involves interaction with the serotonin transporter, leading to an increase in extracellular serotonin levels. This action is distinct from serotonin reuptake inhibitors (SSRIs) and direct receptor agonists. Understanding this mechanism is crucial for designing experiments and interpreting results.

Data Presentation: Summary of Quantitative Data from Analog Studies

The following tables summarize key quantitative data from in vivo studies on the related compounds MMAI and MEAI, which can be used to inform dose selection and experimental design for AMMI.

Table 1: Behavioral Studies of MMAI in Rats

| Experiment | Species | Compound | Dose (mg/kg) | Route of Administration | Observed Effects | Reference |

| Behavioral Syndrome | Rat | MMAI | 5, 10, 20 | Not Specified | Hypolocomotion, catalepsy-like posture, turning, Straub tail, flat body posture, suppressed sleeping time.[2] | [2] |

| Drug Discrimination | Rat | MMAI | 1.71 | Not Specified | Served as a discriminative stimulus, an effect blocked by serotonin depletion.[2] | [2] |

| Serotonin Depletion | Rat | p-chlorophenylalanine | 2 x 200 (i.p.) | Intraperitoneal | Blocked the discriminative stimulus effect of MMAI.[2] | [2] |

| Serotonin Uptake Inhibition | Rat | Fluoxetine (B1211875) | 10 | Not Specified | Reduced the discriminability of MMAI.[2] | [2] |

| Serotonin Uptake Inhibition | Rat | Paroxetine | 2.5 | Not Specified | Reduced the discriminability of MMAI.[2] | [2] |

Table 2: Pharmacokinetic and Toxicological Studies of MEAI in Rats

| Experiment | Species | Compound | Dose (mg/kg) | Route of Administration | Key Findings | Reference |

| Pharmacokinetics | Rat | MEAI | 10 | Intravenous | Total Clearance: 2.8 L/h/kg; Plasma & Brain Half-life: 0.5-0.7 h.[3] | [3] |

| Pharmacokinetics | Rat | MEAI | 10 | Oral | Low oral bioavailability (25%); Plasma to brain ratio: 3-5.5.[3] | [3] |